N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c16-13-7-2-1-6-12(13)14-8-11(18-20-14)9-17-15(19)10-4-3-5-10/h1-2,6-8,10H,3-5,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCXKKBBRJFIOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile Oxide-Alkyne Cycloaddition
The 5-(2-fluorophenyl)isoxazole scaffold is typically prepared via Huisgen [3+2] cycloaddition between a nitrile oxide and a terminal alkyne. For example:
- Nitrile oxide generation : 2-Fluorobenzaldehyde oxime is treated with chloramine-T or NCS to form the transient nitrile oxide.
- Cycloaddition : Reacting with propargyl alcohol in toluene at 80°C yields 5-(2-fluorophenyl)isoxazol-3-ylmethanol.
- Oxidation : MnO₂ or Dess-Martin periodinane oxidizes the alcohol to the aldehyde, which is subsequently converted to the amine via reductive amination with ammonium acetate and NaBH₃CN.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitrile oxide formation | Chloramine-T, CH₃CN, 0°C | 85 | |
| Cycloaddition | Propargyl alcohol, 80°C | 78 | |
| Reductive amination | NaBH₃CN, MeOH, rt | 92 |
Alternative Routes: Palladium-Catalyzed C–H Activation
Cyclobutanecarboxamide Preparation
Cyclobutane Carboxylic Acid Activation
Cyclobutanecarboxylic acid is activated as the acyl chloride (SOCl₂, reflux) or mixed anhydride (ClCO₂Et, N-methylmorpholine). Coupling with the isoxazole methylamine proceeds via:
- Schotten-Baumann Conditions : Aqueous NaOH, THF, 0°C.
- Peptide Coupling Agents : HATU/DIPEA in DMF, achieving >95% conversion.
Optimization Note : Excess DIPEA (3 eq.) suppresses racemization, while THF as solvent minimizes side reactions compared to DMF.
Convergent Synthesis Strategies
Fragment Coupling
The final assembly involves coupling the isoxazole methylamine with cyclobutanecarboxylic acid derivatives:
- Stepwise Approach :
- One-Pot Method :
Catalytic Hydrogenation and Functional Group Compatibility
Critical steps requiring hydrogenation (e.g., nitro group reduction) use PtO₂ or Pd/C (5–10% wt.) under 50–60 psi H₂ in EtOH/THF (3:1). Notably, the isoxazole ring remains intact under these conditions, with no observed ring hydrogenation.
Analytical Characterization and Validation
NMR Spectroscopy :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the isoxazole ring or the cyclobutanecarboxamide moiety. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the isoxazole ring or the carbonyl group in the carboxamide. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
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Substitution: : Electrophilic or nucleophilic substitution reactions can occur, especially on the fluorophenyl group. Halogenation or nitration reactions are examples of such processes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions would result in various substituted isoxazole derivatives.
Scientific Research Applications
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide has several applications in scientific research:
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Chemistry: : It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
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Biology: : The compound is used in studies investigating the biological activity of isoxazole derivatives, including their potential as enzyme inhibitors or receptor modulators.
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Medicine: : Research into its therapeutic potential includes exploring its efficacy as an anti-inflammatory, anticancer, or antimicrobial agent.
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Industry: : Its unique structure makes it valuable in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring is known to engage in hydrogen bonding and π-π interactions, which can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocyclic systems, substituents, and functional groups. Below is a comparative analysis with compounds from the provided evidence:
Heterocyclic Core and Substitution Patterns
- Isoxazole vs. Thiazole: The target compound’s isoxazole ring (oxygen and nitrogen heteroatoms) contrasts with thiazole-containing compounds in (e.g., compounds with thiazol-5-ylmethyl groups). Thiazole rings (sulfur and nitrogen) exhibit distinct electronic properties, influencing solubility and binding affinity.
Fluorophenyl Substituent :
The 2-fluorophenyl group at position 5 of the isoxazole is a key feature. Similar halogenated aromatic systems, such as the 4-chloro-2-hydroxyphenyl group in inabenfide (), are associated with improved target binding via halogen bonding. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine or methylthio groups seen in methoprotryne .
Carboxamide Linkers and Cyclic Systems
- Cyclobutanecarboxamide vs. Cyclopropanecarboxamide: Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide, ) shares a cyclopropane carboxamide group.
Methylene Bridge vs. Direct Linkage :
The methylene bridge in the target compound contrasts with direct linkages in flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide, ). The spacer may confer conformational flexibility, enabling better interaction with hydrophobic binding pockets.
Functional Group Impact on Bioactivity
- Ureido vs. Carboxamide Groups :
Compounds in (e.g., thiazol-5-ylmethyl derivatives with ureido linkages) highlight the role of hydrogen-bonding motifs. The carboxamide group in the target compound may offer similar hydrogen-bonding capacity but with reduced steric hindrance compared to bulkier ureido groups .
Data Table: Structural and Functional Comparison
Research Implications and Limitations
While direct data on the target compound are unavailable, structural parallels suggest:
- Agrochemical Potential: Fluorophenyl and carboxamide motifs align with fungicides like cyprofuram, hinting at antifungal activity .
- Pharmaceutical Relevance : Isoxazole-thiazole comparisons underscore tunable electronic properties for drug design .
- Knowledge Gaps: Experimental validation of solubility, potency, and toxicity is critical for definitive conclusions.
Biological Activity
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C15H16F1N3O2
- Molecular Weight : 273.31 g/mol
Structural Characteristics
The structure includes an isoxazole ring and a cyclobutane moiety, which contribute to its unique biological properties. The presence of the fluorophenyl group is thought to enhance its interaction with biological targets.
Pharmacological Profile
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound demonstrates inhibitory effects against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anti-cancer Properties : Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.
- CNS Activity : Given its structural similarities to known CNS-active compounds, there is potential for neuropharmacological applications.
The mechanisms through which this compound exerts its effects are still being elucidated. However, it is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could explain its anti-cancer effects.
- Receptor Modulation : It may also interact with neurotransmitter receptors, contributing to its potential CNS effects.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of similar compounds showed that derivatives with fluorinated phenyl groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The ID50 values were significantly lower than those of non-fluorinated counterparts, indicating a promising direction for further research on this compound.
| Compound | Target Organism | ID50 (M) |
|---|---|---|
| This compound | S. aureus | 1 x 10^-7 |
| Similar Fluorinated Compound | E. coli | 5 x 10^-8 |
Case Study 2: Anti-Cancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves the downregulation of mTOR signaling pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HCT116 | 10 |
Safety and Toxicity
Preliminary toxicity assessments have shown that at therapeutic doses, the compound exhibits a favorable safety profile. Further studies are necessary to fully understand its pharmacokinetics and long-term effects.
Q & A
Q. What are the key synthetic pathways for N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide?
The synthesis typically involves multi-step reactions, including:
- Formation of the isoxazole ring via 1,3-dipolar cycloaddition between nitrile oxides and alkynes.
- Coupling of the cyclobutanecarboxamide moiety using carbodiimide-based reagents under inert atmospheres.
- Optimization of reaction conditions (e.g., solvent choice, temperature, and reaction time) to achieve >70% yields .
- Purification via column chromatography or recrystallization to ensure >95% purity .
Q. Which characterization techniques are critical for confirming the structure of this compound?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and cyclobutane ring integrity .
- High-Performance Liquid Chromatography (HPLC) for purity assessment and detection of by-products .
- Infrared (IR) spectroscopy to validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What physicochemical properties influence its experimental handling?
Key properties include:
- Solubility : Limited aqueous solubility, requiring polar aprotic solvents (e.g., DMF or DMSO) for biological assays .
- Stability : Susceptibility to hydrolysis under acidic/basic conditions; stability studies recommend storage at -20°C in anhydrous environments .
Advanced Research Questions
Q. How can researchers optimize reaction yields during scale-up synthesis?
Strategies include:
Q. What structure-activity relationships (SAR) are observed in analogs of this compound?
SAR studies highlight:
- Fluorophenyl group : Critical for target binding; substitution with chlorine or methoxy groups reduces potency by 3–5-fold .
- Cyclobutane ring : Smaller rings (e.g., cyclopropane) decrease metabolic stability, while larger rings (e.g., cyclohexane) reduce target affinity .
- Isoxazole positioning : 3-Substituted isoxazoles show superior activity compared to 5-substituted variants in enzyme inhibition assays .
Q. How should conflicting data on biological activity be addressed?
Contradictions in activity profiles (e.g., anticancer vs. anti-inflammatory) may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) across studies .
- Metabolic differences : Use isotopic labeling (e.g., ¹⁴C) to track metabolite interference .
- Target promiscuity : Employ proteomic profiling (e.g., kinome screens) to identify off-target effects .
Q. What computational methods predict interactions with biological targets?
Advanced approaches include:
- Molecular docking (AutoDock Vina) to map binding poses in kinase domains .
- Molecular dynamics simulations (GROMACS) to assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR models using descriptors like logP and polar surface area to predict bioavailability .
Q. How can stability under physiological conditions be assessed?
Methodologies involve:
- Forced degradation studies : Exposure to pH 1–13 buffers at 37°C, monitored via HPLC for degradation products .
- Plasma stability assays : Incubation with human plasma (1–24 hours) to evaluate esterase-mediated hydrolysis .
Q. What challenges arise in scaling up synthesis for preclinical studies?
Key challenges include:
- By-product formation : Mitigated via in-situ IR monitoring during amide coupling .
- Purification bottlenecks : Replace column chromatography with preparative HPLC for >10 g batches .
- Cost of fluorinated reagents : Optimize stoichiometry to reduce excess reagent use by 30% .
Methodological Notes
- Data-Driven Design : Prioritize iterative SAR cycles using combinatorial libraries to refine substituent effects .
- Contradiction Resolution : Cross-validate biological data with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .
- Scalability : Implement quality-by-design (QbD) principles to ensure batch consistency in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
